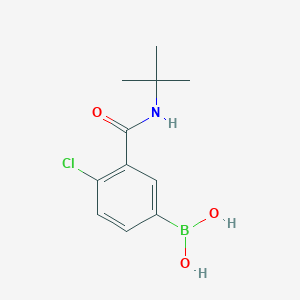

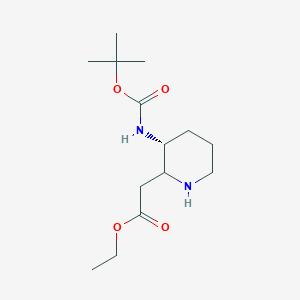

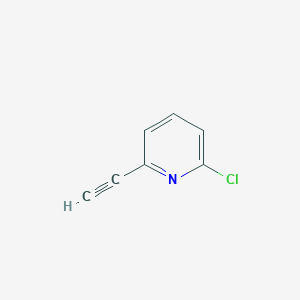

![molecular formula C7H4Br2N2 B1418779 3,5-二溴-1H-吡咯并[2,3-B]吡啶 CAS No. 1086389-94-7](/img/structure/B1418779.png)

3,5-二溴-1H-吡咯并[2,3-B]吡啶

描述

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds 3a–3k in 45–60% yield .

Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .

Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds 3a–3k in 45–60% yield .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives have been characterized . For instance, the yield was 71% as a yellow solid, m.p. 287–288 °C .

科学研究应用

合成和衍生物形成

1H-吡咯并[2,3-b]吡啶,包括 3,5-二溴变体,因其多功能的合成途径和反应性而受到探索。Herbert 和 Wibberley (1969) 详细介绍了各种合成路线和反应,例如硝化、溴化和曼尼希碱反应,突出了该化合物在形成多种衍生物方面的适应性 (Herbert & Wibberley, 1969)。此外,Paudler 和 Dunham (1965) 研究了相关化合物的溴化反应,与前沿电子密度计算一致 (Paudler & Dunham, 1965)。

增强水溶性以用于医疗应用

Zafar 等人 (2018) 报告了提高噻吩并[2,3-b]吡啶的水溶性以用于临床应用的努力。他们将结构改性为 1H-吡咯并[2,3-b]吡啶核心,显着提高了溶解度,尽管对癌细胞的活性降低 (Zafar 等人,2018)。

抗癌活性

吡咯基-吡啶衍生物(包括 1H-吡咯并[2,3-b]吡啶)的抗癌潜力一直是一个重要的研究领域。Mallisetty 等人 (2023) 合成了对人宫颈癌和乳腺癌细胞系表现出显着活性的化合物 (Mallisetty 等人,2023)。类似地,Carbone 等人 (2013) 从 1H-吡咯并[2,3-b]吡啶衍生物合成了北托品森类似物,在间皮瘤模型中显示出细胞毒性作用 (Carbone 等人,2013)。

化学性质和反应

Parrick 等人 (1989) 对 1H-吡咯并[2,3-b]吡啶衍生物(包括 3,3-二溴变体)的化学性质的研究提供了对其反应性和潜在应用的见解 (Parrick 等人,1989)。Wójcicka 和 Redzicka (2021) 综述了吡咯并[3,4-c]吡啶衍生物的药理学特性,展示了这一类化合物广泛的活性 (Wójcicka & Redzicka, 2021)。

聚合物科学应用

Monmoton 等人 (2008) 探索了从 3,5-双(溴甲基)吡啶衍生物合成超支化聚电解质,展示了该化合物在聚合物科学中的用途 (Monmoton 等人,2008)。

区域选择性官能化

Minakata 等人 (1992) 实现 1H-吡咯并[2,3-b]吡啶的选择性官能化,包括卤化和氰基引入,展示了该化合物在靶向化学修饰中的用途 (Minakata 等人,1992)。

质谱和碎片化研究

Herbert 和 Wibberley (1970) 提供了对 1H-吡咯并[2,3-b]吡啶的质谱和碎片化途径的见解,有助于理解它们在电子冲击下的行为 (Herbert & Wibberley, 1970)。

新颖的合成方法

Alekseyev 等人 (2015) 开发了一种 5-溴-1H-吡咯并[2,3-b]吡啶的新型合成方法,扩展了构建此类骨架的方法 (Alekseyev 等人,2015)。

作用机制

Target of Action

The primary targets of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine interacts with its targets by inhibiting the FGFRs . This inhibition is achieved by binding to the FGFRs, which prevents the activation of downstream signaling pathways .

Biochemical Pathways

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

The compound exhibits potent activities against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .

未来方向

生化分析

Biochemical Properties

3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes and receptors. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and angiogenesis . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of effectiveness. The interaction between 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine and FGFRs involves binding to the receptor’s active site, thereby preventing the phosphorylation and activation of downstream signaling pathways .

Cellular Effects

The effects of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine on cellular processes are profound. In various cell types, including cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . The inhibition of FGFR signaling by 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine disrupts critical pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell survival and increased programmed cell death . Additionally, the compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine exerts its effects through direct binding interactions with target biomolecules. The compound’s bromine atoms enhance its binding affinity to the active sites of FGFRs, resulting in competitive inhibition . This inhibition prevents the autophosphorylation of tyrosine residues within the receptor, thereby blocking the activation of downstream signaling cascades . Furthermore, 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine may also interact with other proteins and enzymes involved in cellular metabolism and gene expression, contributing to its overall biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine have been studied over various time periods to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine in in vitro studies has shown sustained inhibition of cell proliferation and consistent induction of apoptosis . These findings suggest that the compound maintains its biochemical activity over extended periods, making it a reliable tool for research applications.

Dosage Effects in Animal Models

The effects of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine in animal models have been investigated to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of tumor growth and increased apoptosis in cancer models . At elevated doses, 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine may also induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in potential therapeutic applications.

Metabolic Pathways

3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound has been shown to affect the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification . Additionally, 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine may influence metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis . These interactions contribute to the compound’s overall impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . Transporters involved in the uptake and efflux of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine play a crucial role in regulating its intracellular concentration and distribution . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine is a key factor in determining its activity and function. The compound has been found to localize predominantly in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications, such as phosphorylation and ubiquitination, may influence the subcellular distribution of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine and its ability to modulate cellular processes . These findings provide insights into the mechanisms underlying the compound’s biochemical activity and potential therapeutic applications.

属性

IUPAC Name |

3,5-dibromo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYBAFJGRDWBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

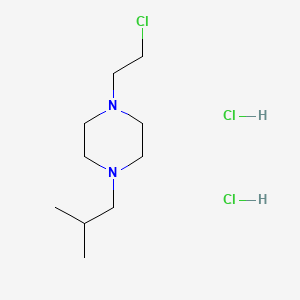

![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1418708.png)

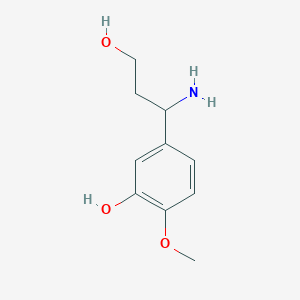

![3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1418716.png)